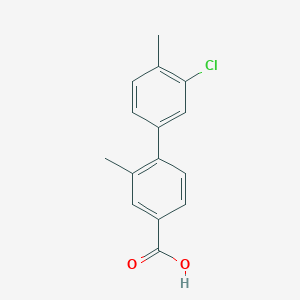
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% (2C4MPAF) is an organic compound with a wide range of applications in the field of scientific research. It is an important reagent for the synthesis of various organic compounds and is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as esters, amides, and thiols. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, it is used in the synthesis of fluorescent dyes and other fluorescent compounds.
Wirkmechanismus
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has a number of biological activities, including antibacterial, antifungal, and antiviral activities. It has also been shown to have anti-inflammatory and antioxidant activity. The exact mechanism of action of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of bacteria and other microorganisms.
Biochemical and Physiological Effects
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant activity. In addition, it has been shown to have an inhibitory effect on the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it is important to note that 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is a potentially toxic compound and should be handled with care.
Zukünftige Richtungen
The potential of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% as a drug candidate is an area of active research. In particular, the anti-inflammatory and antioxidant activities of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% are being explored as potential therapies for a variety of diseases. In addition, the potential of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% as a fluorescent dye for imaging and diagnostics is being investigated. Finally, the potential of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% as an inhibitor of certain enzymes involved in the metabolism of bacteria and other microorganisms is being explored.
Synthesemethoden
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% can be synthesized from 4-methylbenzoic acid and 3-chloro-5-fluorobenzoyl chloride. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 80°C. The reaction is then quenched with aqueous sodium hydroxide, and the product is isolated by extraction with ethyl acetate. The final product is purified by recrystallization from a mixture of ethyl acetate and hexane.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-13(8)15)11-5-4-10(16)7-12(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDMMLGDVFWZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690297 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-71-7 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














